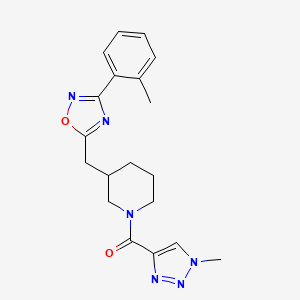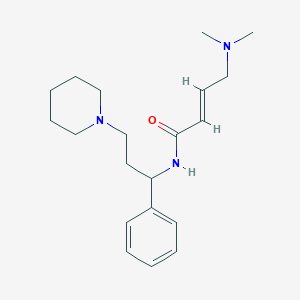
(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate carboxylic acid derivative and an amine.
Introduction of the Dimethylamino Group: This step involves the alkylation of an amine with dimethylamine.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction efficiency.
- Controlled temperature and pressure conditions to ensure high yield and purity.
- Implementation of continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield ketones or carboxylic acids.
- Reduction may yield alcohols or alkanes.
- Substitution may yield halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: The compound may bind to receptors, modulating cellular signaling pathways.
Ion Channels: The compound may affect ion channel function, altering cellular excitability.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide: can be compared with other amides and piperidine derivatives, such as:
Uniqueness
- The presence of the (E)-configuration in the double bond and the specific arrangement of functional groups make this compound unique. This configuration can influence the compound’s reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-22(2)14-9-12-20(24)21-19(18-10-5-3-6-11-18)13-17-23-15-7-4-8-16-23/h3,5-6,9-12,19H,4,7-8,13-17H2,1-2H3,(H,21,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURPSVIECFREIJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CCN1CCCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CCN1CCCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013701.png)
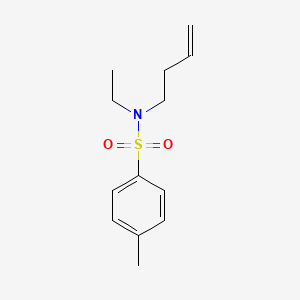
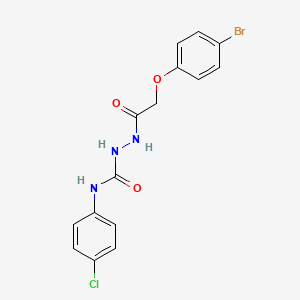
![N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide](/img/structure/B3013704.png)
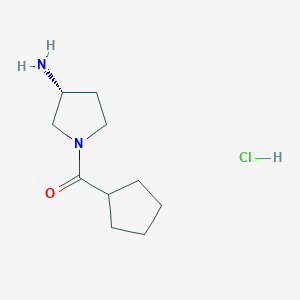
![N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide](/img/structure/B3013708.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3013712.png)
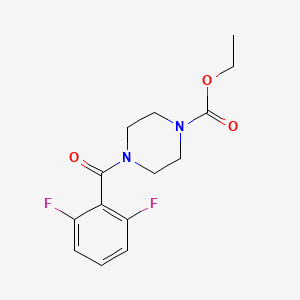
![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide](/img/structure/B3013715.png)
![4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]BENZAMIDE](/img/structure/B3013716.png)
![3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid](/img/structure/B3013717.png)
